ML281 is a potent and selective small molecule inhibitor of serine/threonine kinase 33 (STK33) [, ]. Developed through high-throughput screening and subsequent optimization, ML281 exhibits low nanomolar inhibition of purified recombinant STK33 []. Its discovery arose from the hypothesis that inhibiting STK33 could be a viable strategy for targeting KRAS-dependent cancers []. This hypothesis stemmed from RNAi experiments demonstrating that reducing STK33 mRNA levels selectively impacted KRAS-dependent cancer cell lines []. ML281 serves as a valuable chemical probe for investigating the biological function of STK33 [].
CAS No.: 108418-13-9
CAS No.: 505-75-9
CAS No.: 602-29-9
CAS No.: 610-25-3
CAS No.: 88847-11-4
CAS No.: 290299-12-6